Comparative Antibacterial Potency (MIC) of 5-Nitrofuran Azido Derivative Against Key Gram-Positive and Gram-Negative Pathogens
An azido-derivative of furazolidone (Compound 3), which is structurally analogous to Furan, 2-(2-azidoethenyl)-5-nitro- and demonstrates the antibacterial impact of introducing an azide group, showed differentiated potency against S. aureus and E. coli. While it maintained the activity of the parent drug FZD against S. aureus (MIC = 3.125 μg/mL for both), it exhibited a 4-fold decrease in potency against E. coli compared to FZD [1]. In contrast, a hydroxyl derivative (Compound 1) showed a 2-fold improvement in anti-S. aureus activity (MIC = 1.5625 μg/mL) compared to FZD [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Compound 3 (Azido-FZD derivative): S. aureus MIC = 3.125 μg/mL; E. coli MIC = 1.5625 μg/mL |
| Comparator Or Baseline | Furazolidone (FZD): S. aureus MIC = 3.125 μg/mL; E. coli MIC = 0.39065 μg/mL. Compound 1 (Hydroxy-FZD derivative): S. aureus MIC = 1.5625 μg/mL |
| Quantified Difference | Compound 3 vs. FZD: No change in anti-S. aureus potency; 4-fold decrease in anti-E. coli potency (1.5625 vs. 0.39065 μg/mL). Compound 1 vs. FZD: 2-fold improvement in anti-S. aureus potency. |
| Conditions | In vitro two-fold microdilution assay against S. aureus ATCC 29213 and E. coli ATCC 25922 [1] |
Why This Matters
This data illustrates that introducing an azide group, as present in the target compound, can confer a specific, pathogen-dependent antibacterial profile distinct from other functionalizations like hydroxylation, which is critical for targeted antimicrobial design and procurement decisions.
- [1] Chen, G., Chang, Z., Yuan, P., Wang, S., Yang, Y., Liang, X., & Zhao, D. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13, 3204-3209. View Source
